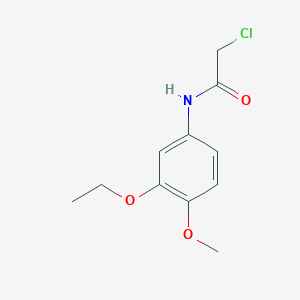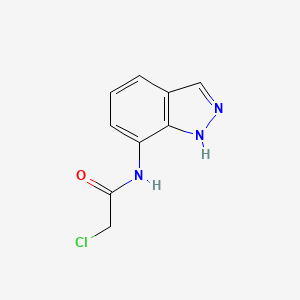![molecular formula C10H11ClN2O3 B7557941 methyl N-[4-[(2-chloroacetyl)amino]phenyl]carbamate](/img/structure/B7557941.png)
methyl N-[4-[(2-chloroacetyl)amino]phenyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl N-[4-[(2-chloroacetyl)amino]phenyl]carbamate, also known as Carbaryl, is a widely used insecticide that belongs to the carbamate family. It is used to control pests in agriculture, forestry, and domestic settings. Carbaryl is a white crystalline solid that is soluble in water and has a molecular weight of 201.66 g/mol.
Mécanisme D'action
Methyl N-[4-[(2-chloroacetyl)amino]phenyl]carbamate acts as an acetylcholinesterase inhibitor, which means that it blocks the activity of the enzyme acetylcholinesterase. This enzyme is responsible for breaking down the neurotransmitter acetylcholine, which is essential for nerve function. By blocking this enzyme, this compound causes an accumulation of acetylcholine in the nervous system, leading to overstimulation of the nerves and ultimately paralysis of the insect.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects on insects. It can cause changes in the nervous system, disrupt the metabolism, and interfere with the reproductive system. In addition, this compound has been shown to have toxic effects on non-target organisms such as birds, fish, and mammals.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl N-[4-[(2-chloroacetyl)amino]phenyl]carbamate is a widely used insecticide that has proven to be effective against a wide range of pests. It is relatively inexpensive and easy to use, making it a popular choice for farmers and pest control professionals. However, this compound has been shown to have toxic effects on non-target organisms, which can limit its use in certain situations. In addition, the overuse of this compound can lead to the development of resistance in insects, which can render it ineffective over time.
Orientations Futures
There are several areas of research that could be explored in the future regarding methyl N-[4-[(2-chloroacetyl)amino]phenyl]carbamate. One area of interest is the development of new insecticides that are more effective and less toxic to non-target organisms. Another area of research is the development of new methods for controlling pests that do not rely on chemical insecticides. Finally, there is a need for more research on the long-term effects of this compound on the environment and human health.
Méthodes De Synthèse
Methyl N-[4-[(2-chloroacetyl)amino]phenyl]carbamate is synthesized by reacting 2-chloroacetamide with 4-nitrophenol to form 4-nitrophenyl-2-chloroacetyl amide. This intermediate is then reacted with methyl carbamate in the presence of a catalyst to form this compound.
Applications De Recherche Scientifique
Methyl N-[4-[(2-chloroacetyl)amino]phenyl]carbamate has been extensively studied for its insecticidal properties and has been shown to be effective against a wide range of pests. It is commonly used in agriculture to control pests in crops such as cotton, soybeans, and corn. It is also used in forestry to control bark beetles and other pests that damage trees. In addition, this compound is used in domestic settings to control pests such as ants, cockroaches, and fleas.
Propriétés
IUPAC Name |
methyl N-[4-[(2-chloroacetyl)amino]phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O3/c1-16-10(15)13-8-4-2-7(3-5-8)12-9(14)6-11/h2-5H,6H2,1H3,(H,12,14)(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAEBNDRXDXHVNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[3-(1H-pyrazol-5-yl)phenyl]acetamide](/img/structure/B7557858.png)
![2-chloro-N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]acetamide](/img/structure/B7557871.png)
![[2-(Pyridin-3-ylmethylamino)phenyl]methanol](/img/structure/B7557883.png)
![4-[(2-chloroacetyl)amino]-N-ethylbenzamide](/img/structure/B7557897.png)
![[3-(Thiophen-3-ylmethylamino)phenyl]methanol](/img/structure/B7557899.png)
![3-[2-[(2-Chloroacetyl)amino]phenoxy]propanamide](/img/structure/B7557906.png)
![2-chloro-N-[1-(2-methoxyethyl)pyrazol-4-yl]acetamide](/img/structure/B7557914.png)

![4-[3-[3-(Hydroxymethyl)anilino]butyl]phenol](/img/structure/B7557924.png)
![[2-[(2-Methylpyrazol-3-yl)methylamino]phenyl]methanol](/img/structure/B7557931.png)


![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-nitroaniline](/img/structure/B7557964.png)
![N-[2-methyl-3-(prop-2-enoylamino)phenyl]propanamide](/img/structure/B7557968.png)